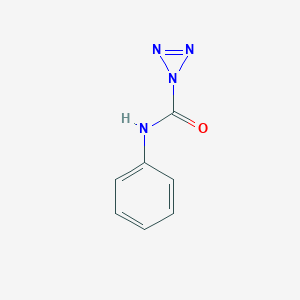

N-phenyltriazirine-1-carboxamide

Descripción

N-Phenyltriazirine-1-carboxamide is a synthetic organic compound characterized by a triazirine ring (a three-membered heterocycle containing two nitrogen atoms) attached to a phenyl group and a carboxamide moiety. This structure confers unique reactivity due to the inherent ring strain of the triazirine system, which is known to influence stability and chemical behavior .

However, triazirines generally exhibit lower thermal stability compared to larger heterocycles like phenazines, which may limit their applications in high-temperature environments.

Propiedades

Número CAS |

197303-46-1 |

|---|---|

Fórmula molecular |

C7H6N4O |

Peso molecular |

162.15 g/mol |

Nombre IUPAC |

N-phenyltriazirine-1-carboxamide |

InChI |

InChI=1S/C7H6N4O/c12-7(11-9-10-11)8-6-4-2-1-3-5-6/h1-5H,(H,8,12) |

Clave InChI |

JMZVCMSTKYYGIA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)NC(=O)N2N=N2 |

SMILES canónico |

C1=CC=C(C=C1)NC(=O)N2N=N2 |

Sinónimos |

1H-Triazirine-1-carboxamide,N-phenyl-(9CI) |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following comparison focuses on N-phenyltriazirine-1-carboxamide and its analogs, emphasizing structural, synthetic, and physicochemical differences.

N-(2-(3-Methoxy-2-Methylbenzamido)Ethyl)Phenazine-1-Carboxamide ()

- Structure : Features a phenazine (fused aromatic diheterocyclic) core instead of a triazirine ring.

- Synthesis : Achieved in 81.0% yield as a yellow solid with a melting point of 203–204°C .

- Spectroscopic Data :

- Stability : The phenazine core provides aromatic stabilization, resulting in higher thermal stability compared to triazirine derivatives.

Triazole- and Diazirine-Based Carboxamides

- Triazole Carboxamides :

- Structure : Five-membered triazole rings offer greater stability and reduced ring strain.

- Applications : Widely used in pharmaceuticals (e.g., antifungal agents) due to their metabolic stability.

- Diazirine Carboxamides :

- Structure : Three-membered rings with two nitrogen atoms, similar to triazirines but with distinct electronic properties.

- Reactivity : Diazirines are photoreactive, making them useful as photoaffinity labels in biochemical studies.

Comparative Data Table

Research Implications and Limitations

- Triazirine vs. Phenazine : The triazirine’s high ring strain may enhance reactivity in targeted drug delivery but reduce shelf-life. Phenazine derivatives, while stable, lack this dynamic reactivity .

- Data Gaps : Specific bioactivity or pharmacokinetic data for N-phenyltriazirine-1-carboxamide are absent in the provided evidence, necessitating further studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.